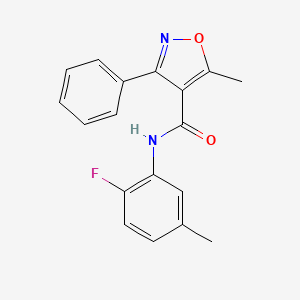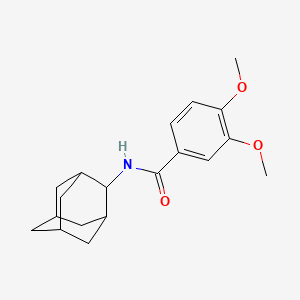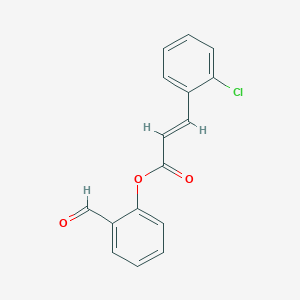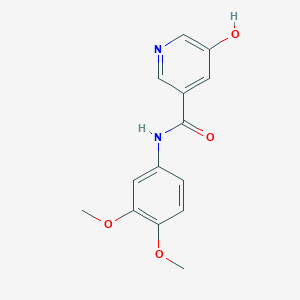
N-(3,4-dimethoxyphenyl)-5-hydroxypyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-5-hydroxypyridine-3-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a pyridine ring substituted with a hydroxyl group and a carboxamide group, as well as a phenyl ring substituted with two methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-5-hydroxypyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through hydroxylation reactions, such as the use of hydrogen peroxide in the presence of a catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of a carboxylic acid derivative with an amine.
Attachment of the Phenyl Ring: The phenyl ring with methoxy substituents can be attached through coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
N-(3,4-dimethoxyphenyl)-5-hydroxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-5-hydroxypyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-5-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and carboxamide groups can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex .
類似化合物との比較
Similar Compounds
N-(3,4-dimethoxyphenyl)methyleneamino-4-hydroxy-benzamide: Similar structure with a benzamide core instead of a pyridine ring.
3,4-dimethoxyphenethylamine: Contains a phenethylamine core with methoxy substituents.
Uniqueness
N-(3,4-dimethoxyphenyl)-5-hydroxypyridine-3-carboxamide is unique due to the presence of both a pyridine ring and a carboxamide group, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-hydroxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-12-4-3-10(6-13(12)20-2)16-14(18)9-5-11(17)8-15-7-9/h3-8,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKCBYKNDMEHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CN=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
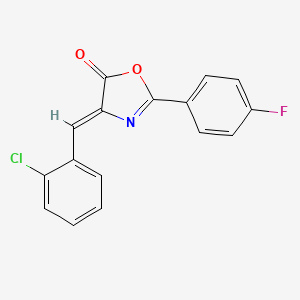
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE](/img/structure/B5771979.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5771983.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-N-methylbenzamide](/img/structure/B5771995.png)

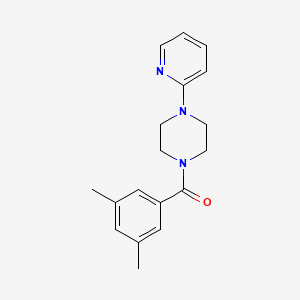
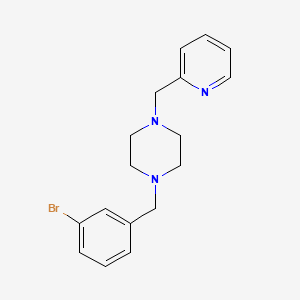
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B5772024.png)
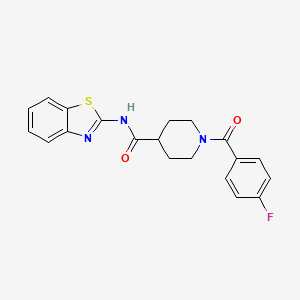
![METHYL 4-[({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)METHYL]BENZOATE](/img/structure/B5772041.png)
![1-[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXAMIDE](/img/structure/B5772044.png)
